
4-Chloro-5-(3-chloropropoxy)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(3-chloropropoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases overall efficiency .
化学反応の分析
Types of Reactions
4-Chloro-5-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives, which have different biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazoline derivatives. These products have been studied for their potential biological activities and applications in medicinal chemistry .
科学的研究の応用
作用機序
The mechanism of action of 4-Chloro-5-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The inhibition of these enzymes disrupts the signaling pathways, leading to the suppression of cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
4-Chloroquinazoline: A precursor to 4-Chloro-5-(3-chloropropoxy)quinazoline, known for its use in the synthesis of various quinazoline derivatives.
5-(3-Chloropropoxy)-4-methoxyquinazoline: A related compound with similar reactivity and applications.
2-Substituted 4-Anilinoquinazolines: These compounds have been studied for their anticancer properties and are structurally similar to this compound.
Uniqueness
This compound stands out due to its unique combination of chlorine and propoxy groups, which confer distinct reactivity and biological activity.
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
4-chloro-5-(3-chloropropoxy)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)11(13)15-7-14-8/h1,3-4,7H,2,5-6H2 |
InChIキー |
FLSDNYWSJCWJCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCCCCl)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/no-structure.png)
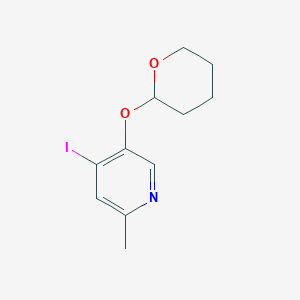
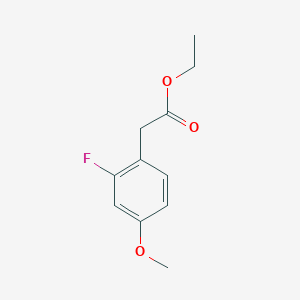
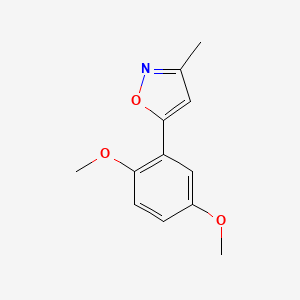
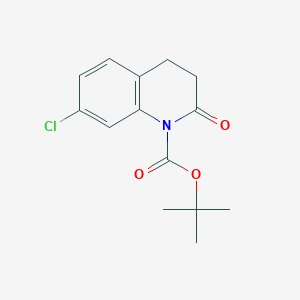
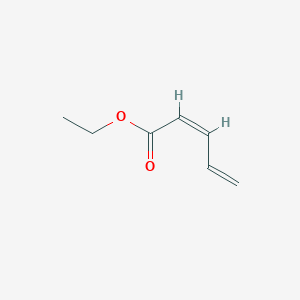

![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)

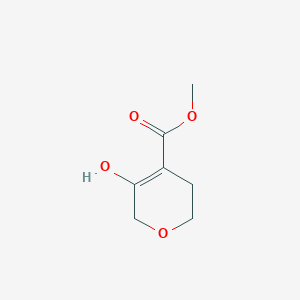
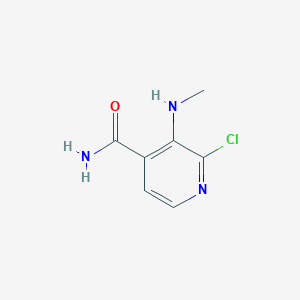
![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)
